![molecular formula C17H18N4O5S B2647973 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1060353-70-9](/img/structure/B2647973.png)
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a urea derivative, which means it contains a functional group with the pattern (R1)(R2)N-CO-N(R3)(R4), where R1 to R4 are organic groups or hydrogen. The presence of the thiazolo[3,2-a]pyrimidin-6-yl and trimethoxyphenyl groups suggests that this compound could have interesting biological activities, as these groups are often found in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea linkage connecting the thiazolo[3,2-a]pyrimidin-6-yl and trimethoxyphenyl groups. The three methoxy groups (-OCH3) on the phenyl ring could potentially influence the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enable hydrogen bonding, potentially affecting the compound’s solubility and boiling point .Scientific Research Applications
Synthesis Methodologies
Research into the synthesis of pyrimidinyl and thiazolyl ureas demonstrates the chemical reactivity and potential utility of similar compounds in creating a variety of biologically active molecules. For example, Hurst et al. (1988) discuss the synthesis of disubstituted ureas or thioureas from pyrimidin-2- and pyrimidin-4-amines treated with isocyanates and isothiocyanates, showcasing methods potentially applicable to the synthesis of compounds like "1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea" (Hurst, Stacey, Nethercleft, Rahim, & Harnden, 1988).
Antioxidant Activity
The antioxidant properties of related compounds, such as 3-(4-hydroxy-4H-benzo[4, 5]thiazolo[3, 2-a]pyrimidin-4-yl)-2H-chromen-2-one, indicate potential research applications for similar thiazolopyrimidine derivatives. Abd-Almonuim, Mohammed, and Al-khalifa (2020) found high antioxidant activities in these compounds, suggesting possible therapeutic applications (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Crystal Structure Analysis
Jeon et al. (2015) conducted a study on the crystal structure of azimsulfuron, a sulfonylurea herbicide, which could provide insights into the molecular conformation and interactions of related sulfonylurea compounds in crystalline forms (Jeon, Kim, Kwon, & Kim, 2015).
Antimicrobial and Anticancer Activities
Research on the synthesis and biological evaluation of new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including pyrimidinylureas, highlights the potential antimicrobial and anticancer applications of such compounds. El-Sawy et al. (2013) found several compounds to be highly active against various cancer cell lines, indicating the therapeutic potential of pyrimidine derivatives in oncology (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-9-13(15(22)21-5-6-27-17(21)18-9)20-16(23)19-10-7-11(24-2)14(26-4)12(8-10)25-3/h5-8H,1-4H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKUSFUENNWYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

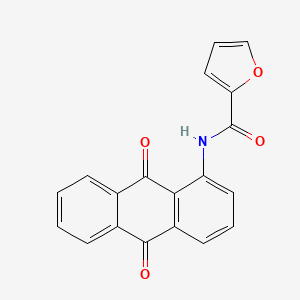

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2647895.png)
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2647896.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2647900.png)
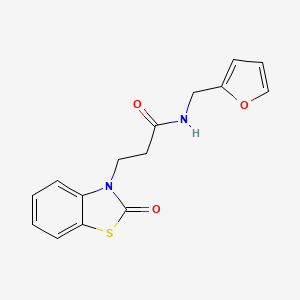
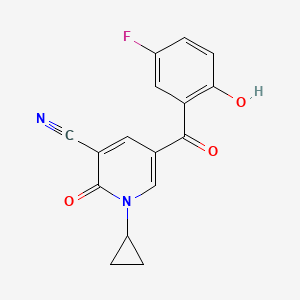
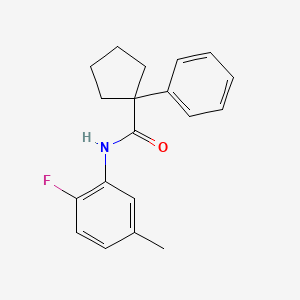

![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2647908.png)
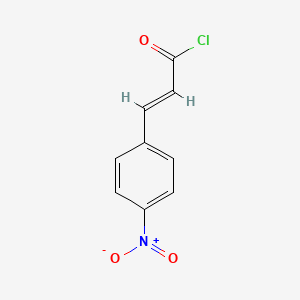
![6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2647911.png)
![N-[[4-(2,6-diethylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2647912.png)
![N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2647913.png)